1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
Overview
Description
1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C16H28BN3O2 and its molecular weight is 305.2. The purity is usually 95%.
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Biological Activity
1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1000802-51-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrazole ring and a boronic acid moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H28BN3O2
- Molecular Weight : 305.23 g/mol
- Purity : >95%
The compound features a piperidine substituent that may enhance its interaction with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including compounds like this compound, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways. For instance, compounds with similar structures have shown significant cytotoxicity in various cancer cell lines, suggesting that the piperidine moiety plays a crucial role in enhancing biological activity .
Antimicrobial Properties
Research has demonstrated that boronic acid derivatives can exhibit antimicrobial activity. The presence of the boronic acid group is believed to interfere with bacterial cell wall synthesis and function. Studies on related compounds have shown effectiveness against a range of pathogens, highlighting the potential for this compound in developing new antimicrobial agents .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Boron-containing compounds are increasingly recognized for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Some studies have suggested that similar pyrazole derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology .
Case Studies
A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to improved cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of three-dimensional structures in enhancing binding affinity to target proteins .
Table 1: Summary of Biological Activities
Activity Type | Result | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against various pathogens | |
Neuroprotective | Inhibits cholinesterase enzymes |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:
- In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.
- Structure-activity relationship (SAR) : Investigating how variations in structure affect biological activity.
- Combination therapies : Evaluating the effectiveness of this compound in conjunction with existing treatments for enhanced therapeutic outcomes.
Properties
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-18-20(13-14)11-10-19-8-6-5-7-9-19/h12-13H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGRVPQYNPZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126869 | |
Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-51-6 | |
Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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